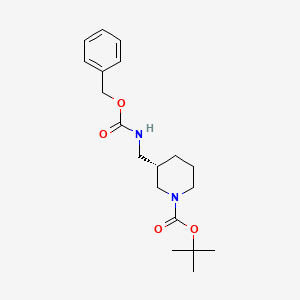

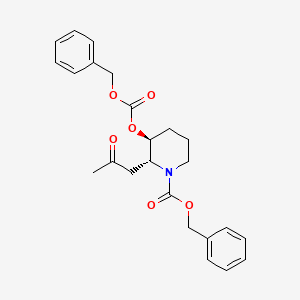

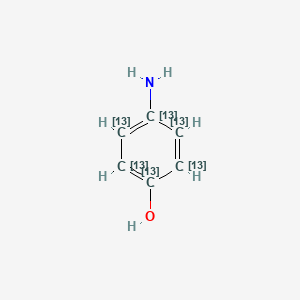

trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Molecular Structure Analysis : Díaz, Barrios, and Toscano (1997) studied the solid-state conformations of trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone. They found that these molecules adopt conformations with an axial OH substituent on the ring N atom, contrasting with the equatorial conformation preference in solution. This research provides insights into the molecular structure of related piperidine derivatives (Díaz, Barrios, & Toscano, 1997).

Chemical Synthesis Methods : Matsumura et al. (1996) explored a method for regioselective introduction of a bis(methoxycarbonyl)-methyl group into the piperidine skeleton, applicable in preparing cis- and trans-2,4-disubstituted piperidines. This method is significant for the synthesis of complex piperidine structures (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).

Synthesis of Key Intermediates : Shono et al. (1987) developed a method for introducing a bis(methoxycarbonyl)methyl or 2-oxopropyl group to the piperidine skeleton. This method is beneficial in synthesizing key intermediates for compounds like (±)-eburnamonine (Shono, Matsumura, Ogaki, & Onomura, 1987).

Development of Building Blocks : Gijsen et al. (2008) described two diastereoselective routes towards trans-3,4-disubstituted piperidines, useful as building blocks in pharmaceutical synthesis (Gijsen, Cleyn, Love, Surkyn, Brandt, Verdonck, Moens, Cuypers, & Bosmans, 2008).

Photostabilizing Agents : Yang, Lucki, Rabek, and Rånby (1983) found that certain bis(hindered piperidines) are effective deactivators of singlet oxygen, protecting materials like cis-1,4-polybutadiene against singlet oxygen oxidation. This highlights the application of piperidine derivatives in materials science (Yang, Lucki, Rabek, & Rånby, 1983).

properties

IUPAC Name |

benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKLNTHVFMHRLV-YADHBBJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747157 |

Source

|

| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1091605-46-7 |

Source

|

| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)